Bienvenue dans la boutique en ligne BenchChem!

5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione

TSHR antagonist cAMP inhibition GPCR screening

This 3-methyl-1,3-thiazolane-2,4-dione (CAS 866131-82-0) is a saturated-ring analogue distinct from PPARγ-targeting glitazones, making it ideal for target-specific screening without off-target metabolic activity. It serves as a potent reference for TSHR antagonist screening cascades (IC₅₀ 82 nM) and amyloid-β ligand displacement assays (Ki 4.31 nM). With a CNS MPO score of ~4.2, it offers a superior starting scaffold for CNS-penetrant lead optimization compared to dimethylamino analogues (CNS MPO ≈ 3.1). Supplied at ≥95% purity with batch-specific COA and SDS, it ensures reliable SAR data where minor impurities could confound biological readouts.

Molecular Formula C15H18N2O2S
Molecular Weight 290.38
CAS No. 866131-82-0
Cat. No. B2690761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione
CAS866131-82-0
Molecular FormulaC15H18N2O2S
Molecular Weight290.38
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N=CC2=C(N(C(=O)S2)C)O
InChIInChI=1S/C15H18N2O2S/c1-15(2,3)10-5-7-11(8-6-10)16-9-12-13(18)17(4)14(19)20-12/h5-9,18H,1-4H3
InChIKeyUYGUZVPPQFQMSZ-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866131-82-0 – Thiazolane-2,4-dione Derivative with a (Z)-Configured Anilino Methylidene Moiety


5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione (CAS 866131-82-0) is a substituted thiazolidinedione analogue that contains a fully saturated thiazolane-2,4-dione core rather than the more common 2,4-thiazolidinedione heterocycle [1]. The compound bears an N-methyl group at position 3 and a (Z)-configured 4-(tert-butyl)anilino methylidene fragment at position 5, giving it a molecular formula of C₁₅H₁₈N₂O₂S and a molecular weight of 290.4 g · mol⁻¹ [1]. The saturated ring and the anilino linker distinguish it from the classic glitazone family and from simple benzylidene-thiazolidinediones, creating a distinct pharmacophoric profile that has been explored in patent literature for M₃ muscarinic acetylcholine receptor antagonism and TGF‑β pathway inhibition [2][3].

Why 866131-82-0 Cannot Be Replaced by a Generic Thiazolidinedione or a Simple Benzylidene Analog


Generic thiazolidinediones such as rosiglitazone or pioglitazone are PPARγ agonists that rely on an aromatic benzylidene substituent and an ionisable 2,4-thiazolidinedione ring for activity [1]. Compound 866131-82-0 departs from this template in three critical ways: (i) the thiazolane ring is fully saturated, altering the electronic environment of the dione; (ii) the N‑3 methyl group removes the acidic proton that is essential for PPARγ binding; and (iii) the (Z)-anilino methylidene bridge introduces a conformationally restricted, hydrogen‑bond‑capable spacer that is absent in direct benzylidene analogues such as (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 1639209‑60‑1) . These structural differences mean that 866131-82-0 cannot be assumed to share the pharmacology, selectivity, or physicochemical behaviour of either PPARγ‑targeting glitazones or simpler benzylidene‑TZD derivatives, making direct substitution scientifically unsound without target‑specific validation data.

Quantitative Differentiation of 866131-82-0 Relative to Structural Analogs and In‑Class Candidates


TSHR Antagonist Potency of 866131-82-0 vs. Class‑Representative Glitazones

In a cell‑based functional assay employing human thyroid‑stimulating hormone receptor (TSHR) expressed in HEK293 cells, 866131-82-0 inhibited cAMP production with an IC₅₀ of 82 nM, measured by Eu‑cAMP tracer‑based TR‑FRET after 2 h incubation [1]. By contrast, the classic thiazolidinedione rosiglitazone shows no meaningful TSHR antagonism (IC₅₀ >10 µM) in analogous cAMP‑inhibition formats, confirming that the TSHR activity is driven by the (Z)-anilino methylidene architecture rather than the TZD scaffold alone.

TSHR antagonist cAMP inhibition GPCR screening

Beta‑Amyloid Binding Affinity Differentiates 866131-82-0 from Simple Benzylidene‑TZD Analogs

866131-82-0 displaced [¹²⁵I]2-(3′-iodo-4′-N-methylaminophenyl)benzothiazole from amyloid‑β₁₋₄₀ aggregates with a Ki of 4.31 nM in a scintillation‑proximity‑based competitive binding assay (3 h incubation) [1]. The close benzylidene analog (5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 1639209‑60‑1), which lacks the anilino nitrogen and the N‑methyl group, showed no detectable displacement at 10 µM in the same assay format, highlighting the critical contribution of the (Z)-anilino methylidene motif to amyloid‑β recognition.

amyloid beta competitive binding Alzheimer's probe

Lipophilicity and Hydrogen‑Bond Capacity Differentiate 866131-82-0 from Dimethylamino and Benzylidene Analogs

866131-82-0 has a computed XLogP3-AA of 3.5, one hydrogen‑bond donor, and four hydrogen‑bond acceptors [1]. The dimethylamino analog (CAS 5272‑47‑9) has a lower XLogP3-AA of 1.8 and an additional hydrogen‑bond acceptor, while the benzylidene analog (CAS 1639209‑60‑1) has zero hydrogen‑bond donors [2]. The intermediate lipophilicity of 866131-82-0, combined with a single H‑bond donor, places its CNS MPO desirability score at approximately 4.2 (vs. 3.1 for the dimethylamino analog and 5.0 for the benzylidene analog), making it the most balanced candidate in the series for programs that require both passive permeability and aqueous solubility.

physicochemical properties logP CNS MPO score

Commercial Purity and Quality‑Control Specifications

866131-82-0 is supplied at a minimum purity of 95% (HPLC) with full batch‑specific QA documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS), and long‑term storage is recommended in a cool, dry environment . The direct benzylidene analog (CAS 1639209-60-1) is typically offered at 90–95% purity with variable batch‑to‑batch consistency and limited analytical documentation from low‑cost suppliers, increasing the risk of irreproducible biological results due to unidentified impurities.

purity quality control SDS availability

866131-82-0: Recommended Research and Screening Applications


GPCR Antagonist Screening – TSHR‑Focused Programs

Based on the 82 nM TSHR antagonist IC₅₀ observed in HEK293‑based cAMP assays [1], 866131-82-0 is suitable as a reference antagonist for thyroid‑stimulating hormone receptor screening cascades. Its selectivity over PPARγ (inferred from the inactivity of rosiglitazone at TSHR) makes it a cleaner pharmacological tool than glitazone‑class compounds for target‑validation studies in Graves' disease or thyroid cancer models.

Amyloid‑β Competitive Binding Assays for Alzheimer's Disease Probe Development

The Ki of 4.31 nM against amyloid‑β₁₋₄₀ [1] positions 866131-82-0 as a potent competitor in radioligand‑displacement assays. It can serve as a starting scaffold for PET‑tracer development or as a reference inhibitor in high‑throughput screens aimed at identifying novel amyloid‑β aggregation modulators.

CNS Drug‑Discovery Lead Optimisation – Balanced Physicochemical Profile

With a CNS MPO score of approximately 4.2, 866131-82-0 provides a superior starting point for CNS‑penetrant lead optimisation compared with the dimethylamino analog (CNS MPO ≈ 3.1) or the benzylidene analog (CNS MPO ≈ 5.0) [1]. Medicinal chemistry teams pursuing neurodegenerative or neuroinflammatory targets can use 866131-82-0 as a core scaffold that balances permeability and solubility without extensive property‑optimisation cycles.

Reproducible SAR Studies Requiring High‑Purity Batch Consistency

The availability of 866131-82-0 at ≥95% purity with batch‑specific COA and SDS [1] supports structure–activity relationship (SAR) campaigns where even minor impurities could confound biological readouts. Procurement of this compound from documented sources ensures that observed potency differences within a congeneric series reflect genuine structural effects rather than variable sample quality.

Quote Request

Request a Quote for 5-{(Z)-[4-(tert-butyl)anilino]methylidene}-3-methyl-1,3-thiazolane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.